molecular formula C10H13NO3 B12927341 (R)-2-Amino-3-phenylpropyl hydrogen carbonate

(R)-2-Amino-3-phenylpropyl hydrogen carbonate

Cat. No.: B12927341
M. Wt: 195.21 g/mol
InChI Key: MEQYFCBIXOVKHT-SECBINFHSA-N
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Description

®-2-Amino-3-phenylpropyl hydrogen carbonate is an organic compound that features an amino group, a phenyl group, and a hydrogen carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-phenylpropyl hydrogen carbonate typically involves the reaction of ®-2-Amino-3-phenylpropanol with carbon dioxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrogen carbonate group.

Industrial Production Methods

On an industrial scale, the production of ®-2-Amino-3-phenylpropyl hydrogen carbonate can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors to ensure efficient conversion of the starting materials to the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-phenylpropyl hydrogen carbonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The phenyl group can undergo reduction to form cyclohexyl derivatives.

    Substitution: The hydrogen carbonate group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

®-2-Amino-3-phenylpropyl hydrogen carbonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-phenylpropyl hydrogen carbonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, potentially altering their function. The phenyl group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of enzyme activity. The hydrogen carbonate group can participate in acid-base reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-3-phenylpropanol
  • ®-2-Amino-3-phenylpropionic acid
  • ®-2-Amino-3-phenylpropyl chloride

Uniqueness

®-2-Amino-3-phenylpropyl hydrogen carbonate is unique due to the presence of the hydrogen carbonate group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that lack this functional group.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

[(2R)-2-amino-3-phenylpropyl] hydrogen carbonate

InChI

InChI=1S/C10H13NO3/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1

InChI Key

MEQYFCBIXOVKHT-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](COC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)O)N

Origin of Product

United States

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